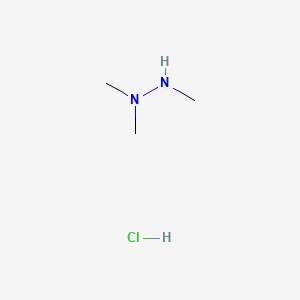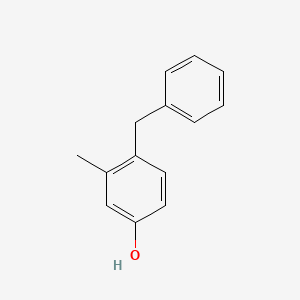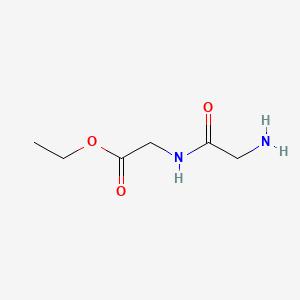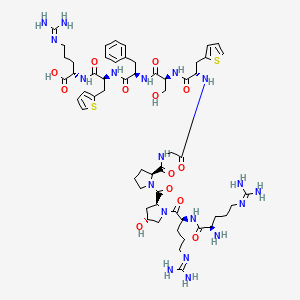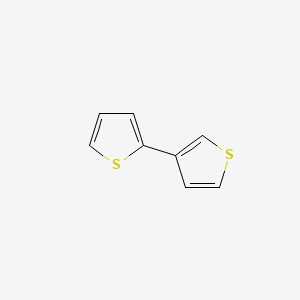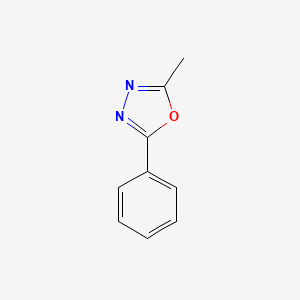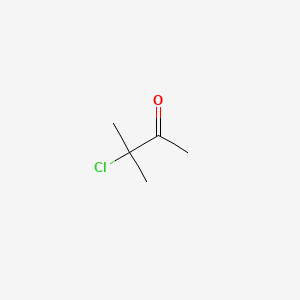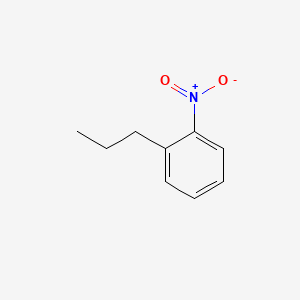
3-(3-Chloro-phenylamino)-propionitrile
Vue d'ensemble
Description
3-(3-Chloro-phenylamino)-propionitrile (3-CAP) is a widely studied compound with a variety of applications in scientific research. Its chemical structure consists of a phenyl group and a nitrile group attached to a 3-carbon chain. 3-CAP is a versatile compound that has been used to synthesize a number of derivatives, making it an important building block for organic synthesis. Its high reactivity and low toxicity make it a useful tool for various scientific research applications.
Applications De Recherche Scientifique
Electrocarboxylation and Electrochemical Studies
- Electrocarboxylation of Chloroacetonitrile : A study by Fabre and Reynes (2010) delves into the electrocarboxylation process mediated by cobalt phenanthroline, demonstrating how chloroacetonitrile can be converted into cyanoacetic acid. This process underscores the chemical's role in synthesizing valuable organic compounds through electrochemical reactions (Fabre & Reynes, 2010).
Synthesis and Reactivity
- Synthesis of Propionamides : Research by Arutyunyan et al. (2014) highlights the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides from propionitrile, indicating its utility in producing compounds with potential biological activities. This synthesis pathway illustrates the compound's versatility in organic chemistry (Arutyunyan et al., 2014).
Biocatalysis and Chiral Synthesis
- Asymmetric Synthesis using Saccharomyces cerevisiae Reductase : A notable application in biocatalysis is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase, as investigated by Choi et al. (2010). This study underscores the compound's importance in the enantioselective synthesis of chiral intermediates for pharmaceuticals (Choi et al., 2010).
Catalysis and Material Science
- Mono-methylation of Phenylacetonitrile : Molleti and Yadav (2017) explored the use of potassium promoted lanthanum-magnesium oxide as a catalyst for the mono-methylation of phenylacetonitrile. This research demonstrates the compound's application in enhancing the efficiency of chemical reactions pertinent to the pharmaceutical industry (Molleti & Yadav, 2017).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Properties : The synthesis and evaluation of antibacterial and antioxidant activities of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, as studied by Arutyunyan et al. (2012), reveal the potential of related compounds in medicinal chemistry and therapeutic applications (Arutyunyan et al., 2012).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Pharmacokinetics
A study on a similar compound, 1-[5-(3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, showed that the compound’s solubility was improved by attaching some lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This could potentially impact the bioavailability of 3-(3-Chloro-phenylamino)-propionitrile.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Action Environment
For instance, the newly synthesized pyrazoline derivative showed different neurotoxic potentials under different environmental conditions .
Propriétés
IUPAC Name |
3-(3-chloroanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOSLSCFOUAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301973 | |
| Record name | 3-(3-Chloroanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-phenylamino)-propionitrile | |
CAS RN |
54475-92-2 | |
| Record name | NSC147652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Chloroanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLORO-PHENYLAMINO)-PROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


